4-[4-(Triphenylethenyl)phenyl]morpholine
Description
Contextualization within Triphenylethene and Morpholine (B109124) Chemistry
To comprehend the significance of 4-[4-(triphenylethenyl)phenyl]morpholine, it is essential to understand the chemical contexts of its constituent parts: triphenylethene and morpholine.
Triphenylethene and its Derivatives:
Triphenylethene is a hydrocarbon belonging to the stilbene (B7821643) family. A defining characteristic of many triphenylethene derivatives is the phenomenon of aggregation-induced emission (AIE). acs.orgnih.gov Unlike conventional fluorescent molecules that often experience quenching (a decrease in fluorescence intensity) upon aggregation, AIE luminogens exhibit enhanced emission in the aggregated or solid state. nih.govnih.govmdpi.com This property is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. mdpi.com This unique photophysical behavior makes triphenylethene-based compounds highly valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. acs.orgnih.gov Compounds containing triphenylethene moieties are also noted for their high thermal stability. acs.org
Morpholine and its Derivatives:
Morpholine is a heterocyclic organic compound containing both amine and ether functional groups. wikipedia.org This dual functionality imparts a range of useful properties. The presence of the amine group makes morpholine a base, while the ether group influences its polarity and solvent compatibility. wikipedia.orgnih.gov Morpholine is miscible with water and many organic solvents, making it a versatile solvent and reagent in organic synthesis. wikipedia.orgsilverfernchemical.com In industrial applications, it is widely used as a corrosion inhibitor, particularly in boiler water treatment, due to its ability to neutralize acids and form a protective film on metal surfaces. silverfernchemical.comchemicalbook.com In medicinal chemistry, the morpholine ring is considered a "privileged scaffold" as its incorporation into drug candidates can improve their physicochemical properties, such as solubility and metabolic stability, and enhance their biological activity. nih.gov
The amalgamation of the triphenylethene core with a morpholine substituent in this compound is a deliberate molecular design strategy. It aims to create a new material that not only possesses the desirable luminescent properties of the triphenylethene unit but also benefits from the advantageous characteristics imparted by the morpholine group.
Significance of Molecular Architecture in Functional Materials
The specific arrangement of atoms and functional groups—the molecular architecture—of this compound is central to its potential as a functional material. The non-planar, propeller-like structure of the triphenylethenyl group is a key feature. This steric hindrance prevents strong intermolecular π-π stacking in the solid state, a common cause of fluorescence quenching in many planar aromatic molecules.
The introduction of the morpholine group onto the phenyl ring of the triphenylethene scaffold can further influence the material's properties in several ways:
Solubility and Processing: The morpholine moiety can enhance the solubility of the compound in various organic solvents, which is a crucial factor for the fabrication of thin films and other material forms from solution. silverfernchemical.com
Intermolecular Interactions: The polar nature of the morpholine ring can introduce specific intermolecular interactions, such as hydrogen bonding, which can affect the packing of the molecules in the solid state and, consequently, their photophysical properties.
Electronic Properties: The nitrogen atom of the morpholine ring can act as an electron-donating group, potentially influencing the electronic energy levels of the molecule. This can lead to shifts in the absorption and emission spectra, allowing for the fine-tuning of the material's color of emission.
The strategic combination of the bulky, light-emitting triphenylethene core with the functional morpholine group exemplifies a key principle in materials science: the design of molecules with specific architectures to achieve desired macroscopic properties. Research into compounds like this compound contributes to the development of a new generation of "smart" materials with applications in optoelectronics, sensing, and beyond.
Data Tables
Table 1: General Properties of Triphenylethene Derivatives
| Property | Typical Value/Characteristic | Significance in Functional Materials |
| Emission Behavior | Aggregation-Induced Emission (AIE) | High solid-state fluorescence efficiency |
| Thermal Stability | High decomposition temperatures | Durability in electronic devices |
| Molecular Structure | Non-planar, propeller-like | Prevents fluorescence quenching |
| Emission Color | Tunable (blue to red) | Versatility in display and lighting applications |
Table 2: General Properties of Morpholine
| Property | Value/Characteristic | Significance in Functional Materials |
| Chemical Formula | C4H9NO | Building block for complex molecules |
| Molar Mass | 87.12 g/mol | --- |
| Appearance | Colorless liquid | Versatile solvent |
| Boiling Point | 129 °C | --- |
| Key Feature | Contains amine and ether groups | Versatile reactivity and properties |
| Applications | Corrosion inhibitor, solvent, synthetic intermediate | Modifies properties of larger molecules |
Structure
2D Structure
3D Structure
Properties
CAS No. |
919789-74-5 |
|---|---|
Molecular Formula |
C30H27NO |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[4-(1,2,2-triphenylethenyl)phenyl]morpholine |
InChI |
InChI=1S/C30H27NO/c1-4-10-24(11-5-1)29(25-12-6-2-7-13-25)30(26-14-8-3-9-15-26)27-16-18-28(19-17-27)31-20-22-32-23-21-31/h1-19H,20-23H2 |
InChI Key |
LYKYFGCZIDVADL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Photophysical Phenomena and Spectroscopic Characterization of 4 4 Triphenylethenyl Phenyl Morpholine
Aggregation-Induced Emission (AIE) Mechanism and Enhancement in 4-[4-(Triphenylethenyl)phenyl]morpholine Systems
The hallmark of this compound is its anticipated Aggregation-Induced Emission (AIE) property. Unlike traditional fluorescent molecules that suffer from Aggregation-Caused Quenching (ACQ) in the solid state or in aggregated forms, AIE-active molecules such as this one are largely non-emissive in dilute solutions but become highly luminescent upon aggregation. This remarkable behavior is primarily governed by the Restriction of Intramolecular Rotation (RIR) mechanism.
Restricted Intramolecular Rotation (RIR) and Non-Radiative Decay Pathways
In a dilute solution, the multiple phenyl rings of the triphenylethenyl group in this compound are in constant motion, undergoing intramolecular rotations. This dynamic behavior provides efficient non-radiative decay pathways for the excited state energy to dissipate as heat. Consequently, the fluorescence quantum yield in solution is expected to be extremely low.
When the molecules are transferred to a poor solvent or are in the solid state, they aggregate. In this aggregated state, the physical constraints imposed by neighboring molecules severely restrict the intramolecular rotation of the phenyl rings. This "locking" of the molecular conformation effectively blocks the non-radiative decay channels. With the primary pathway for non-radiative energy loss being inhibited, the excited state is compelled to decay through radiative pathways, resulting in a significant enhancement of fluorescence emission.
Solvent Polarity and Aggregation Effects on Emission Properties
The emission properties of this compound are expected to be highly sensitive to the polarity of the solvent and the degree of aggregation. In a good solvent, where the molecule is well-dissolved, fluorescence would be weak. Upon the gradual addition of a poor solvent (e.g., water to a THF solution), the molecules would begin to aggregate. This process can be monitored by a significant increase in fluorescence intensity.
The morpholine (B109124) group, being an electron-donating moiety, can also influence the photophysical properties. The interaction of the lone pair of electrons on the nitrogen and oxygen atoms of the morpholine ring with the π-conjugated system of the TPE core can lead to intramolecular charge transfer (ICT) character in the excited state. This ICT character can make the emission spectrum sensitive to solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a red-shift in the emission wavelength might be observed due to the stabilization of the more polar excited state.
The following table illustrates the expected trend in fluorescence emission of this compound in different solvent systems, based on the general behavior of TPE derivatives.
| Solvent System | Expected Aggregation State | Expected Fluorescence Intensity |
| Good Solvent (e.g., THF, Chloroform) | Molecularly Dissolved | Very Low / Non-emissive |
| Solvent/Poor-Solvent Mixture (e.g., THF/Water) | Aggregated | High |
| Solid State | Aggregated | Very High |
Quantum Yield Enhancement in Aggregated States
The quantum yield (Φ) of a fluorophore is a measure of its emission efficiency. For AIE-active molecules like this compound, a dramatic enhancement of the quantum yield is the most direct evidence of the AIE phenomenon. While the quantum yield in a good solvent is anticipated to be close to zero, in the aggregated state, it could increase by several orders of magnitude. This substantial increase is a direct consequence of the RIR mechanism, which minimizes non-radiative decay and maximizes radiative emission.
The table below provides a hypothetical representation of the quantum yield changes for this compound, reflecting the typical behavior of AIEgens.
| State | Proposed Dominant Process | Expected Quantum Yield (Φ) |
| Dilute Solution | Intramolecular Rotation (Non-Radiative Decay) | < 1% |
| Aggregated State | Restricted Intramolecular Rotation (Radiative Decay) | > 50% |
Excited State Dynamics and Energy Transfer Processes
The excited-state dynamics of this compound are central to understanding its AIE behavior. Upon photoexcitation, the molecule is promoted to an excited electronic state. In solution, the excited state has a very short lifetime due to the rapid non-radiative decay facilitated by intramolecular rotations. Time-resolved fluorescence spectroscopy would likely reveal a very fast decay component in the nanosecond or even picosecond range.
In the aggregated state, the restriction of these motions leads to a significant lengthening of the excited-state lifetime. This longer lifetime allows for more efficient radiative decay, contributing to the enhanced fluorescence.
Energy transfer processes, such as Förster Resonance Energy Transfer (FRET), could also be relevant in systems where this compound is co-aggregated with other fluorescent molecules. The high emission quantum yield and tunable emission properties of AIEgens make them potentially excellent energy donors in FRET-based sensory applications.
Spectroscopic Analysis Techniques for AIE Characterization
A variety of spectroscopic techniques are essential for the comprehensive characterization of the AIE properties of this compound.
UV-Vis Absorption Spectroscopy: Used to determine the electronic absorption properties of the molecule in different solvents and aggregation states.
Steady-State Fluorescence Spectroscopy: The primary tool for observing the AIE phenomenon by measuring the fluorescence spectra and intensity as a function of solvent composition or concentration.
Time-Resolved Fluorescence Spectroscopy: Measures the excited-state lifetime of the molecule, providing direct evidence for the suppression of non-radiative decay pathways in the aggregated state.
Quantum Yield Measurement: Quantifies the efficiency of the fluorescence process and provides a numerical value for the AIE enhancement.
Dynamic Light Scattering (DLS): Used to determine the size of the aggregates formed in solvent/poor-solvent mixtures, helping to correlate aggregate size with emission properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide insights into the molecular structure and the degree of conformational restriction in different environments.
Advanced Applications of 4 4 Triphenylethenyl Phenyl Morpholine in Functional Materials
Organic Optoelectronics and Emitting Materials
The development of efficient and stable organic materials is crucial for the advancement of optoelectronic devices. The unique photophysical properties of 4-[4-(triphenylethenyl)phenyl]morpholine and its analogs make them promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.
Emitters for Organic Light-Emitting Diodes (OLEDs)
Derivatives of tetraphenylethene (TPE), the core structure of this compound, have been investigated as emitters in OLEDs. These compounds are particularly noted for their aggregation-induced emission (AIE) characteristics, which can lead to high emission efficiency in the solid state. For instance, TPE-diphenylamine derivatives have been successfully employed as hole injection layers in Alq3-based green OLEDs. ias.ac.in Devices incorporating these materials have demonstrated improved current efficiency and external quantum efficiency (EQE) compared to those using standard materials like m-MTDATA. ias.ac.in Specifically, an OLED device using a TPOMe derivative as the hole injection layer exhibited a current efficiency of 4.2 cd A⁻¹ and a maximum EQE of 1.77%. ias.ac.in While specific performance data for this compound as a primary emitter is not extensively documented in publicly available research, the performance of similar TPE derivatives suggests its potential for efficient light emission in OLEDs. The morpholine (B109124) group may further influence the emission color and efficiency through its electronic effects on the triphenylethenyl core.
Table 1: Performance of an OLED Device Using a TPE-Diphenylamine Derivative (TPOMe) as a Hole Injection Layer
| Parameter | Value |
| Current Efficiency | 4.2 cd A⁻¹ |
| Maximum External Quantum Efficiency (EQE) | 1.77% |
| Emitter | Alq3 (green) |
Charge-Transporting Properties in Device Architectures
The ability of a material to efficiently transport charge carriers (holes and electrons) is a critical factor in the performance of organic electronic devices. Triphenylamine, a component of the triphenylethenyl group, is well-regarded for its excellent electron-donating ability, low ionization potential, and high hole mobility. ias.ac.in Consequently, materials incorporating this moiety are often explored as hole-transporting materials (HTMs).
Table 2: Charge Mobility of a Representative Organic Semiconductor
| Charge Carrier | Mobility (cm² V⁻¹ s⁻¹) |
| Electron | 5.7 × 10⁻⁶ |
| Hole | 1.1 × 10⁻⁶ |
Chemical Sensing and Bio-Related Applications (Non-Clinical)
The unique fluorescence properties of this compound, particularly its AIE characteristics, make it a promising candidate for the development of chemical sensors and for use in non-clinical bio-related applications.
Chemo/Biosensing Mechanisms (e.g., Metal Ions, pH, Hypochlorous Acid)
The morpholine moiety within this compound can act as a recognition site for various analytes. Morpholine-containing compounds have been investigated as fluorescent chemosensors for metal ions and as pH sensors. The nitrogen atom in the morpholine ring can coordinate with metal ions, leading to changes in the fluorescence of the molecule. For instance, a phenolic Mannich base containing a morpholine group has been shown to act as a fluorescent sensor for Al³⁺ and Cu²⁺ ions. nih.gov
In the context of pH sensing, the protonation and deprotonation of the morpholine nitrogen can significantly affect the electronic properties of the molecule, leading to a pH-dependent fluorescent response. nih.gov Morpholine-functionalized fluorescent probes have been developed that exhibit high fluorescence in basic conditions and quenched fluorescence in acidic conditions due to a photoinduced electron transfer (PET) mechanism. nih.gov
Furthermore, the development of fluorescent probes for reactive oxygen species like hypochlorous acid (HOCl) is an active area of research. nih.govresearchgate.net While direct application of this compound for HOCl detection is not widely reported, the triphenylethenyl core can serve as a fluorophore whose emission can be modulated by a reaction with HOCl. Various design strategies for HOCl probes involve a specific chemical reaction that alters the fluorescence of the probe molecule. nih.govresearchgate.netrsc.org
Aggregation-Induced Emission in Biosensing and Bioimaging (excluding clinical human trial data)
The AIE properties of the triphenylethenyl group are particularly advantageous for biosensing and bioimaging applications. In dilute solutions, AIE-active molecules are often weakly fluorescent, but their fluorescence is significantly enhanced upon aggregation. This "turn-on" fluorescence can be triggered by the presence of a specific analyte or by changes in the local environment, forming the basis for highly sensitive detection methods.
TPE-based AIE materials have been utilized in various biosensing and bioimaging applications. nih.gov For example, TPE-functionalized nanoparticles have been developed for the detection of biomolecules. The aggregation of these nanoparticles in the presence of a target can lead to a significant increase in fluorescence intensity. Furthermore, TPE-based fluorescent nanoparticles have been used for cell imaging, where the aggregation of the nanoparticles within cells leads to bright fluorescence, allowing for visualization of cellular structures and processes. nih.gov The morpholine group in this compound could be further functionalized to introduce specific targeting moieties for selective bioimaging.
Environmental Sensing Applications (e.g., Water Samples)
The principles of chemo- and biosensing can be extended to environmental monitoring, such as the detection of pollutants in water samples. Fluorescent chemosensors offer a sensitive and selective method for the detection of various contaminants. For instance, organic chromofluorescent chemosensors have been developed for the detection of heavy metal ions in water. mdpi.com A chemosensor based on a TPE fluorophore demonstrated a selective "turn-on" response to Hg²⁺ ions in an aqueous buffered solution. mdpi.com
While specific studies on the use of this compound for environmental sensing in water are limited, its inherent fluorescence and the potential for the morpholine group to interact with environmental pollutants suggest its applicability in this area. The development of sensors based on this compound could enable the rapid and sensitive detection of contaminants in environmental water samples. researchgate.net
Stimuli-Responsive Materials
Stimuli-responsive, or "smart," materials are capable of undergoing reversible changes in their physical or chemical properties upon exposure to external stimuli. In the case of this compound, its fluorescence emission is highly sensitive to its molecular arrangement and environment. This sensitivity forms the basis of its application in materials that can respond to mechanical and thermal cues.
The phenomenon of mechanochromic luminescence, or mechanochromism, describes the change in the emission color of a substance upon the application of a mechanical force, such as grinding, shearing, or pressing. rsc.org this compound, like many other TPE derivatives, is expected to exhibit pronounced mechanoresponsive behavior. rsc.org In its initial, crystalline state, the molecules adopt a well-ordered packing arrangement, which corresponds to a specific fluorescence emission, typically in the blue or green region of the spectrum.
The application of mechanical force disrupts this crystalline lattice, inducing a phase transition to a more disordered, amorphous state. This change in molecular packing alters the intermolecular interactions and the conformation of the TPE core, leading to a bathochromic shift (a shift to a longer wavelength) in its fluorescence emission. For instance, a crystalline sample of a similar TPE derivative that initially emits blue light (e.g., at 472 nm) might be observed to emit green light (e.g., at 505 nm) after grinding. acs.orgfigshare.com This change is often reversible; the original emission color can be restored by treating the ground powder with a solvent vapor or by annealing (heating), which allows the molecules to reorganize back into their more stable crystalline state.
The morpholine substituent, being an electron-donating group, can enhance the intramolecular charge transfer (ICT) character of the molecule. acs.orgfigshare.com This can make the mechanochromic effect more pronounced, as the ICT state is often highly sensitive to the local environment and molecular conformation. The change in emission upon grinding is a direct consequence of the altered energy levels of the molecule in the amorphous state compared to the crystalline state.
Table 1: Mechanoresponsive Fluorescence of this compound
| State | Emission Color | Peak Emission Wavelength (λem) |
|---|---|---|
| Crystalline (Initial) | Blue | ~475 nm |
| Amorphous (Ground) | Green-Yellow | ~520 nm |
Note: The data in this table is illustrative and based on the typical behavior of similar tetraphenylethylene (B103901) derivatives.
The fluorescence of this compound is also sensitive to changes in temperature, a property known as thermochromism. This thermally induced response is closely linked to the phase transitions that the material can undergo. ust.hk The ordered crystalline state is typically the most thermodynamically stable at lower temperatures. As the temperature is increased, the material can transition to a different crystalline phase or to an amorphous state before reaching its melting point.
Each of these phases possesses a distinct molecular packing and, consequently, a different fluorescence emission profile. For example, a crystalline sample might exhibit a blue emission at room temperature. Upon heating, it could transform into a different polymorph or an amorphous state with a green or yellow emission. ust.hk This process is often reversible upon cooling, allowing for the emission color to be switched back and forth with temperature cycling.
In some TPE derivatives, multiple emissive states can be accessed through a combination of mechanical and thermal stimuli. ust.hk For instance, a crystalline sample with a blue emission could be ground to an amorphous state with a green emission. Gentle heating of this amorphous powder might not immediately revert it to the original crystalline state but could instead lead to the formation of a different, metastable crystalline polymorph with a sky-blue emission. ust.hk Further heating at a higher temperature would then provide the necessary energy to transform it back to the most stable crystalline phase, completing the cycle. ust.hk
The thermally induced response is a valuable property for the development of temperature sensors, security inks, and rewritable optical data storage materials.
Table 2: Thermally Induced Fluorescence Changes
| Condition | Emission Color | Peak Emission Wavelength (λem) |
|---|---|---|
| Initial Crystalline State (25°C) | Blue | ~475 nm |
| After Grinding (25°C) | Green-Yellow | ~520 nm |
| Annealed at 90°C | Sky Blue | ~490 nm |
Note: The data in this table is illustrative and based on the typical behavior of similar tetraphenylethylene derivatives.
Theoretical and Computational Investigations of 4 4 Triphenylethenyl Phenyl Morpholine
Density Functional Theory (DFT) Studies on Electronic Structure and Photophysics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 4-[4-(Triphenylethenyl)phenyl]morpholine, DFT calculations are instrumental in understanding its fundamental photophysical properties. rsc.orgnih.govdntb.gov.ua
Key Research Findings:
Molecular Orbitals: DFT calculations reveal the spatial distribution and energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In typical TPE derivatives, the HOMO and LUMO are primarily localized on the central TPE core. The introduction of the electron-donating morpholine (B109124) group is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO energy gap. This change can influence the molecule's absorption and emission wavelengths. nih.govresearchgate.net
Electronic Transitions: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra, providing insights into the nature of the electronic transitions. rsc.orgnih.gov For TPE derivatives, the lowest energy absorption band typically corresponds to the HOMO-LUMO transition (π-π* transition).
Ground and Excited State Geometries: DFT is used to optimize the molecule's geometry in both its ground state (S₀) and first excited state (S₁). In the ground state, the phenyl rings of the TPE core adopt a significantly twisted, propeller-like conformation. Upon excitation, geometric relaxation occurs, which is a key factor in the non-emissive nature of the molecule in solution. nih.gov
Table 1: Representative Data from DFT Calculations on a TPE Derivative This table presents typical values expected from DFT calculations on a TPE-type molecule to illustrate the nature of the data obtained. Specific values for this compound would require a dedicated computational study.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to the electron-donating ability. |
| LUMO Energy | -2.4 eV | Relates to the electron-accepting ability. |
| Energy Gap (HOMO-LUMO) | 3.4 eV | Influences the wavelength of light absorption and emission. |
| Ground State Dipole Moment | 2.1 D | Indicates the molecule's polarity. |
| Lowest Singlet Excitation Energy | 3.2 eV (387 nm) | Predicts the primary absorption wavelength. |
Molecular Dynamics (MD) Simulations of Aggregation Behavior
While DFT provides insights into single-molecule properties, Molecular Dynamics (MD) simulations are essential for understanding how multiple this compound molecules interact and aggregate. MD simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of the aggregation process that is critical to the AIE phenomenon. acs.orgnih.govresearchgate.net
Key Research Findings:
Aggregation Process: MD simulations can show that in a poor solvent (e.g., a water/THF mixture), hydrophobic interactions drive the TPE-morpholine molecules to cluster together. The simulations can track the formation of aggregates from individual molecules to larger clusters on the nanosecond timescale. nih.govx-mol.com
Role of Solvent: Simulations can elucidate the role of water or other "poor" solvents in promoting aggregation. Water molecules are often observed to form hydrogen-bonded networks around the hydrophobic aggregates, stabilizing their structure. nih.govresearchgate.net
Conformational Changes: A key insight from MD simulations is the restriction of intramolecular rotation (RIR) within the aggregates. In solution, the phenyl rings of the TPE core can rotate freely, providing a non-radiative pathway for the excited state to decay. MD simulations demonstrate that within a packed aggregate, these rotations are sterically hindered. This restriction is the cornerstone of the AIE mechanism. nih.govacs.org
Table 2: Typical Parameters for an MD Simulation of Molecular Aggregation
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | GAFF (General Amber Force Field) | Defines the potential energy function for molecular interactions. |
| Solvent Model | TIP3P Water / THF | Represents the solvent environment. |
| System Size | ~100 solute molecules in ~20,000 solvent molecules | Determines the scale of the simulation. |
| Simulation Time | 100-500 nanoseconds | The duration over which the system's dynamics are observed. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
Quantitative Structure-Property Relationship (QSPR) Analysis
Quantitative Structure-Property Relationship (QSPR) analysis is a computational method that aims to build statistical models correlating the chemical structure of a compound with its physical, chemical, or biological properties. For AIE-active compounds like this compound, QSPR can be a valuable tool for predicting photophysical properties and guiding the design of new molecules with enhanced performance.
Methodology and Potential Findings:
Descriptor Calculation: The first step in QSPR is to calculate a set of molecular descriptors that numerically represent the structural and chemical features of the molecule. These can include constitutional, topological, geometric, and quantum-chemical descriptors.
Model Development: A statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is then trained on a dataset of molecules with known properties to establish a mathematical relationship between the descriptors and the property of interest (e.g., fluorescence quantum yield, emission wavelength).
Property Prediction: Once a robust QSPR model is developed, it can be used to predict the properties of new, unsynthesized molecules. For example, a QSPR model could predict how modifying the substituent on the TPE core would affect its AIE characteristics, accelerating the discovery of novel luminogens. korea.ac.kr While specific QSPR studies on this compound are not widely reported, the methodology offers a promising avenue for future research.
Table 3: Examples of Molecular Descriptors and Properties for QSPR Analysis of AIEgens
| Descriptor Type | Example Descriptor | Predicted Property |
|---|---|---|
| Constitutional | Molecular Weight | Solubility, Aggregation tendency |
| Topological | Wiener Index | Molecular compactness, Boiling point |
| Quantum-Chemical | HOMO-LUMO Gap | Emission Wavelength (λem) |
| Geometric | Solvent Accessible Surface Area | Aggregation behavior |
| Electronic | Dipole Moment | Fluorescence Quantum Yield (ΦF) |
Prediction of Spectroscopic Features and Luminescence Mechanisms
Computational chemistry plays a pivotal role in predicting the spectroscopic features of this compound and rationalizing its luminescence mechanism. The defining characteristic of this class of molecules is Aggregation-Induced Emission (AIE). mdpi.comresearchgate.net
Key Findings and Predictions:
AIE Mechanism: The consensus mechanism for AIE in TPE derivatives is the Restriction of Intramolecular Motions (RIM). nih.govresearchgate.net Computational studies strongly support this model. In dilute solutions, the photoexcited molecule rapidly deactivates through non-radiative channels facilitated by the low-frequency rotational and vibrational motions of its multiple phenyl rings. This process is efficient and quenches fluorescence, rendering the molecule virtually non-emissive. nih.govrsc.org
Luminescence in Aggregates: Upon aggregation in a poor solvent or in the solid state, the physical packing of the molecules severely hinders the intramolecular rotations of the phenyl rings. acs.orgunipi.it This blockage of non-radiative decay pathways forces the excited state to decay via the radiative channel, resulting in a dramatic increase in fluorescence quantum yield and intense light emission. nih.govnih.gov
Spectroscopic Predictions: In solution, this compound is predicted to be virtually non-fluorescent (very low quantum yield). In an aggregated state (e.g., in a THF/water mixture with a high water fraction), it is predicted to exhibit strong fluorescence, typically in the blue-green region of the spectrum. The emission maximum is expected to be around 470-490 nm, characteristic of many TPE derivatives. unipi.itnih.gov
Table 4: Predicted Photophysical Properties of this compound
| Property | In Dilute Solution (e.g., THF) | In Aggregated State (e.g., THF/Water 10:90) |
|---|---|---|
| Absorption Max (λabs) | ~310-330 nm | ~310-330 nm |
| Emission Max (λem) | ~470-490 nm | ~470-490 nm |
| Fluorescence Quantum Yield (ΦF) | < 1% | > 30% |
| Dominant Decay Pathway | Non-radiative (Intramolecular Rotation) | Radiative (Fluorescence) |
Structure Activity Relationships and Molecular Design Principles
Influence of Morpholine (B109124) Moiety on AIE and Material Performance
Electronic Influence: The morpholine moiety acts as an effective electron-donating group. This property is significant in creating a "push-pull" or donor-acceptor (D-A) electronic structure within the molecule, even if the TPE core itself is the primary luminophore. The nitrogen atom in the morpholine ring can donate electron density to the π-conjugated system of the triphenylethenylphenyl scaffold. This intramolecular charge transfer (ICT) character can influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn affects its absorption and emission properties. nih.gov Studies on purine-based AIEgens have shown that modifying a phenyl ring with a morpholine group can effectively enhance fluorescence behavior. researcher.liferesearchgate.net
Steric and Conformational Influence: The non-planar, propeller-like structure of the TPE core is fundamental to its AIE properties, as it prevents strong intermolecular π-π stacking in the aggregated state, which would otherwise lead to fluorescence quenching. researchgate.net The addition of the somewhat bulky morpholine group can further enhance this effect. It contributes to a more twisted molecular conformation, which can more effectively restrict intramolecular rotations upon aggregation, leading to a more pronounced AIE effect and potentially a higher fluorescence quantum yield in the solid state. In triphenylethylene (B188826) derivatives, the introduction of various aminoalkoxy side chains, including morpholinylethoxy groups, has been shown to significantly influence the molecule's biological activity and interactions, underscoring the structural importance of such terminal groups. nih.govacs.org
Impact of Substituent Effects on Optical and Electronic Properties
The optical and electronic properties of TPE-based AIEgens like 4-[4-(Triphenylethenyl)phenyl]morpholine are highly tunable by altering the substituents on the aromatic rings. The systematic variation of electron-donating and electron-withdrawing groups allows for precise control over the emission color, quantum efficiency, and energy levels of these materials. nih.govnih.gov
Tuning Emission Color: The introduction of different functional groups can significantly shift the emission wavelength. Attaching strong electron-donating groups (like morpholine, methoxy, or dimethylamino groups) and/or electron-accepting groups (like cyano or nitro groups) to the TPE scaffold creates a donor-acceptor (D-A) system. nih.govacs.org This D-A interaction reduces the energy gap between the HOMO and LUMO, leading to a bathochromic (red) shift in both absorption and emission spectra. nih.govresearchgate.net For example, replacing phenyl rings on a TPE core with cyano groups shifts the emission from blue/green to orange. acs.org Further adding a N,N-diethylamino donor group results in a dramatic red-shift into the near-infrared region. acs.org The strength of the donor and acceptor groups dictates the extent of this shift; stronger D-A interactions lead to longer emission wavelengths. nih.gov
Modulating Electronic Properties: Substituents directly influence the HOMO and LUMO energy levels. acs.org Electron-donating groups, such as the morpholine in the title compound, raise the HOMO energy level. Conversely, electron-withdrawing groups lower the LUMO energy level. acs.org This modulation of the frontier orbitals is critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where efficient charge injection and transport are required. rsc.orgrsc.org By carefully selecting substituents, the energy levels can be aligned with those of other materials in a device to optimize performance.
Enhancing Quantum Yield: The nature and position of substituents also affect the fluorescence quantum yield in the aggregated state. Bulky substituents can enhance the AIE effect by more effectively hindering intramolecular rotations. researchgate.net Moreover, establishing a D-A structure does not always guarantee high brightness; a strong ICT effect can sometimes lead to quenching. researchgate.net Therefore, a balance must be struck. Studies on TPE derivatives have shown that increasing the number of certain substituents can suppress intramolecular motions even in solution, leading to enhanced fluorescence. researchgate.net
| TPE Derivative Type | Substituent(s) | Effect on Emission Color | Key Impact |
|---|---|---|---|
| Unsubstituted TPE | -H | Blue-Green | Baseline AIE behavior. researchgate.net |
| Donor-Substituted | -OCH3, -N(CH3)2, Morpholine | Green to Yellow-Green | Increases electron density, raises HOMO level. nih.govresearchgate.net |
| Acceptor-Substituted | -CN, -NO2 | Yellow to Orange | Lowers LUMO level, enhances electron-accepting ability. acs.orgacs.org |
| Donor-Acceptor (D-A) | -N(C2H5)2 and -CN | Orange to Red/Near-Infrared | Strong intramolecular charge transfer (ICT), significantly reduces HOMO-LUMO gap. acs.org |
Rational Design Strategies for Enhanced Functionality
The development of advanced AIE materials based on the this compound scaffold relies on rational design strategies that leverage the structure-property relationships discussed previously. nih.govresearchgate.net The goal is to create AIEgens with tailored properties for specific high-performance applications, such as biomedical imaging, optoelectronics, and smart materials. nih.govresearchgate.net
π-Bridge Engineering: The electronic communication between the donor and acceptor units can be modulated by inserting a π-conjugated bridge between them. The nature of this bridge (e.g., thiophene, furan, or phenyl) can fine-tune the HOMO/LUMO energy levels and influence the charge transfer characteristics, thereby altering the photophysical properties. This strategy offers another level of control over the emission color and quantum efficiency.
Controlling Intermolecular Interactions: While the inherent propeller shape of TPE mitigates π-π stacking, controlling the molecular packing in the solid state is crucial for optimizing performance in devices. researchgate.net Introducing bulky or sterically demanding groups can prevent dense packing and preserve high fluorescence efficiency. Furthermore, specific intermolecular interactions like hydrogen bonding or halogen bonding can be engineered to induce desired self-assembly and crystalline structures, which can lead to enhanced emission and other functionalities like mechanochromic luminescence (color change in response to mechanical force).
Integration with Functional Moieties: To impart specific functionalities, the core AIEgen can be covalently linked to other chemical entities. For example, attaching biocompatible groups or specific ligands can create probes for targeted bioimaging. rsc.org Similarly, incorporating polymerizable groups allows for the creation of AIE-active polymers with good processability for fabricating thin films for sensors or OLEDs. researchgate.net These strategies transform the fundamental AIE luminogen into a highly specialized functional material. encyclopedia.pubnih.gov
Future Perspectives and Emerging Research Directions for 4 4 Triphenylethenyl Phenyl Morpholine Derivatives
Novel Synthetic Pathways and Methodological Advancements
The synthesis of 4-[4-(Triphenylethenyl)phenyl]morpholine and its derivatives traditionally relies on well-established reactions such as the McMurry coupling to create the tetraphenylethylene (B103901) (TPE) core, followed by functionalization, or the Suzuki and Sonogashira cross-coupling reactions to build the molecule in a stepwise manner. Future research is anticipated to focus on developing more efficient, atom-economical, and environmentally benign synthetic methodologies.
The development of modular synthetic approaches is another key area of interest. "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), could be employed to readily attach various morpholine-functionalized tags to a TPE scaffold. This would enable the rapid generation of a library of derivatives with diverse functionalities for screening in various applications.
| Synthetic Method | Precursors | Key Advantages | Potential Advancements |
| McMurry Coupling | Substituted benzophenones | High efficiency for TPE core formation | Use of more sustainable reducing agents |
| Suzuki Coupling | Boronic acids/esters and aryl halides | High functional group tolerance | Palladium-free catalytic systems |
| C-H Activation | Unfunctionalized TPE and morpholine (B109124) derivatives | Increased atom economy, fewer steps | Broader substrate scope and higher regioselectivity |
| "Click" Chemistry | Azide- or alkyne-functionalized TPE and morpholine | High efficiency, modularity, mild conditions | Development of new orthogonal click reactions |
This table provides a summary of potential synthetic pathways for this compound derivatives.
Expansion into New Application Domains (e.g., Anti-Counterfeiting)
The inherent AIE properties of this compound derivatives make them highly attractive for various optical applications. While their use in bioimaging and sensing is an active area of research, significant potential lies in expanding their utility to other domains, particularly in the field of anti-counterfeiting.
The mechanochromic and photochromic behaviors often exhibited by TPE derivatives can be exploited to create advanced security features. For instance, inks formulated with these compounds could display a change in fluorescence color upon mechanical stress (e.g., scratching) or exposure to UV light, providing a multi-level authentication mechanism that is difficult to replicate. The morpholine group can be further functionalized to tune these properties or to enhance the compound's compatibility with different printing substrates.
Furthermore, the ability of the morpholine nitrogen to coordinate with metal ions could be leveraged to develop multi-stimuli responsive materials. For example, a material could be designed to exhibit a specific fluorescence response to a combination of mechanical force, UV light, and the presence of a particular metal ion, creating a highly secure and complex anti-counterfeiting signature.
| Application Domain | Key Property Leveraged | Potential Advancement |
| Anti-counterfeiting Inks | Mechanochromism, Photochromism | Multi-stimuli responsive inks (e.g., pressure, light, and chemical) |
| Security Fibers | Aggregation-Induced Emission | Incorporation into banknotes and official documents |
| Data Encryption | Reversible fluorescence switching | High-density optical data storage |
This table highlights potential new application domains for this compound derivatives.
Advanced Characterization Techniques for Supramolecular Assemblies
The formation of supramolecular assemblies is a key feature of AIEgens, and understanding the structure and dynamics of these assemblies is crucial for optimizing their performance. While traditional techniques like transmission electron microscopy (TEM) and dynamic light scattering (DLS) provide valuable information on the morphology and size of aggregates, future research will increasingly rely on more advanced characterization methods.
Cryogenic transmission electron microscopy (cryo-TEM) will be instrumental in visualizing the native, solvated structures of the supramolecular assemblies without the artifacts that can be introduced during sample drying. Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can provide detailed information about the shape, size, and internal structure of the aggregates in solution.
Furthermore, advanced spectroscopic techniques will be employed to probe the intermolecular interactions and dynamics within the assemblies. Time-resolved fluorescence spectroscopy can reveal details about the excited-state processes that govern the AIE phenomenon, while solid-state nuclear magnetic resonance (ssNMR) spectroscopy can provide insights into the packing and conformation of the molecules in the aggregated state.
| Characterization Technique | Information Gained | Advantage over Traditional Methods |
| Cryo-TEM | Native morphology of solvated assemblies | Avoids drying artifacts |
| SAXS/SANS | Shape, size, and internal structure in solution | Provides ensemble-averaged structural information |
| Time-resolved Fluorescence | Excited-state dynamics and AIE mechanism | Detailed photophysical insights |
| Solid-state NMR | Molecular packing and conformation in aggregates | Atomic-level structural information in the solid state |
This table outlines advanced characterization techniques for studying the supramolecular assemblies of this compound derivatives.
Integration into Hybrid Material Systems
The future of this compound derivatives also lies in their integration into hybrid material systems, where their unique optical properties can be combined with the functionalities of other materials.
One exciting avenue is the development of hybrid organic-inorganic nanoparticles. For example, the morpholine moiety could be used to anchor the TPE derivative to the surface of quantum dots or metal nanoparticles. This could lead to novel materials with enhanced photostability, tunable emission, and new sensing capabilities arising from the interaction between the organic and inorganic components.
Incorporation into polymeric matrices is another promising direction. Covalent grafting of this compound derivatives onto polymer chains can lead to fluorescent polymers with applications in areas such as organic light-emitting diodes (OLEDs), polymer-based sensors, and self-healing materials. The morpholine group can also act as a site for cross-linking, allowing for the creation of fluorescent hydrogels and elastomers with stimuli-responsive properties.
Finally, the creation of metal-organic frameworks (MOFs) using this compound derivatives as organic linkers is a burgeoning area of research. These highly porous materials could exhibit enhanced AIE due to the rigidification of the TPE units within the framework, leading to highly sensitive chemical sensors and materials for gas storage and separation.
| Hybrid Material System | Potential Functionality | Example Application |
| Organic-Inorganic Nanoparticles | Enhanced photostability, tunable emission | Multiplexed bioimaging probes |
| Fluorescent Polymers | Solid-state emission, processability | Active layers in OLEDs |
| Metal-Organic Frameworks (MOFs) | High porosity, enhanced AIE | Selective chemical sensors |
This table summarizes the potential of integrating this compound derivatives into hybrid material systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
